Cas no 612097-74-2 (Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate)
Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-(1H-pyrrolo[2,3-b]pyridin- 3-yl)-, ethyl ester
- 4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)-1-piperidinecarboxylic acid ethyl ester
- 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester
- 1-Piperidinecarboxylic acid, 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester
- DTXSID40678000
- Ethyl4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate
- 612097-74-2
- SCHEMBL4059915
- AKOS022175125
- 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1 carboxylic acid ethyl ester
- 1-Piperidinecarboxylic acid,4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-,ethyl ester
- OPVBOUWKBVKFDB-UHFFFAOYSA-N
- 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylic acid ethyl ester
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- Inchi: 1S/C15H19N3O2/c1-2-20-15(19)18-8-5-11(6-9-18)13-10-17-14-12(13)4-3-7-16-14/h3-4,7,10-11H,2,5-6,8-9H2,1H3,(H,16,17)
- InChI Key: OPVBOUWKBVKFDB-UHFFFAOYSA-N
- SMILES: O(CC)C(N1CCC(C2=CNC3C2=CC=CN=3)CC1)=O
Computed Properties
- Exact Mass: 273.14800
- Monoisotopic Mass: 273.147726857g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- PSA: 58.22000
- LogP: 2.83670
Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029188870-1g |
Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
612097-74-2 | 95% | 1g |
$601.70 | 2023-09-01 | |
| Chemenu | CM149252-1g |
ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
612097-74-2 | 95% | 1g |
$635 | 2021-06-09 | |
| Chemenu | CM149252-1g |
ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
612097-74-2 | 95%+ | 1g |
$*** | 2023-05-30 | |
| Biosynth | MZA09774-100 mg |
Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
612097-74-2 | 100MG |
$88.00 | 2023-01-03 | ||
| Biosynth | MZA09774-250 mg |
Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
612097-74-2 | 250MG |
$165.00 | 2023-01-03 | ||
| Biosynth | MZA09774-500 mg |
Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
612097-74-2 | 500MG |
$265.00 | 2023-01-03 | ||
| Biosynth | MZA09774-1000 mg |
Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
612097-74-2 | 1g |
$420.00 | 2023-01-03 | ||
| Biosynth | MZA09774-5000 mg |
Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
612097-74-2 | 5g |
$1,400.00 | 2023-01-03 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1072423-1g |
ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
612097-74-2 | 98% | 1g |
¥4464.00 | 2024-05-06 | |
| Crysdot LLC | CD11093745-1g |
Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate |
612097-74-2 | 95+% | 1g |
$672 | 2024-07-18 |
Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate
Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate: A Comprehensive Overview
Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate, identified by the CAS number 612097-74-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development. The molecule consists of a piperidine ring fused with a pyrrolopyridine moiety, making it a versatile scaffold for various chemical modifications and biological studies.
The pyrrolo[2,3-b]pyridine core of this compound is a bicyclic structure that has been extensively studied for its ability to modulate various biological targets. Recent research has highlighted its potential as a template for designing kinase inhibitors, which are crucial in the treatment of cancer and other diseases. The piperidine ring further enhances the compound's pharmacokinetic properties, such as solubility and bioavailability, making it an attractive candidate for medicinal chemistry.
One of the most notable aspects of Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate is its ability to interact with G protein-coupled receptors (GPCRs). Studies have shown that this compound can modulate receptor activity, potentially leading to novel therapies for neurological disorders such as Alzheimer's disease and Parkinson's disease. The carboxylic acid ester group attached to the piperidine ring plays a critical role in stabilizing these interactions, as demonstrated in recent computational modeling studies.
From a synthetic standpoint, the preparation of Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate involves a multi-step process that combines principles from heterocyclic chemistry and stereochemistry. Researchers have optimized reaction conditions to achieve high yields and selectivity, ensuring that the compound can be produced efficiently on a larger scale. These advancements have significantly contributed to its accessibility for further research and development.
In terms of biological activity, Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate has shown promising results in preclinical models. For instance, studies conducted in murine models of inflammation have demonstrated its anti-inflammatory properties, which are attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This finding aligns with broader trends in drug discovery where natural product-inspired compounds are being explored for their therapeutic potential.
Moreover, the compound's longevity in biological systems has been a focus of recent investigations. Researchers have employed advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study its metabolic pathways and stability. These studies have provided valuable insights into its pharmacokinetics, paving the way for future clinical trials.
Ethical considerations in the use of Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate have also been addressed in recent literature. Scientists emphasize the importance of adhering to regulatory guidelines and conducting thorough safety assessments before advancing this compound into human trials. Such precautions are essential to ensure patient safety while maintaining scientific integrity.
In conclusion, Ethyl 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate represents a compelling example of how structural complexity can be harnessed to develop innovative therapeutic agents. With ongoing research uncovering new facets of its biological activity and synthetic capabilities, this compound continues to be a focal point in contemporary chemical research.
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